molecular formula C8H11N3O2 B12639797 Ethyl 2-(6-aminopyrazin-2-yl)acetate CAS No. 1245644-65-8

Ethyl 2-(6-aminopyrazin-2-yl)acetate

Cat. No.: B12639797
CAS No.: 1245644-65-8
M. Wt: 181.19 g/mol
InChI Key: SUMHCKLLXJKMOE-UHFFFAOYSA-N
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Description

Ethyl 2-(6-aminopyrazin-2-yl)acetate is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-aminopyrazin-2-yl)acetate typically involves the reaction of 6-aminopyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may include additional steps such as distillation and solvent extraction to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-aminopyrazin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-aminopyrazin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-aminopyrazin-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-aminopyrazin-2-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine and pyrimidine derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .

Properties

CAS No.

1245644-65-8

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-(6-aminopyrazin-2-yl)acetate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)3-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3,(H2,9,11)

InChI Key

SUMHCKLLXJKMOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=N1)N

Origin of Product

United States

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